![molecular formula C18H12Cl2O4 B3007052 (2Z,3Z)-bis[(4-chlorophenyl)methylidene]butanedioic acid CAS No. 24290-05-9](/img/structure/B3007052.png)
(2Z,3Z)-bis[(4-chlorophenyl)methylidene]butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains two (bis) 4-chlorophenyl groups attached to a butanedioic acid backbone via a methylene (CH2) bridge. The (2Z,3Z) notation indicates the configuration of the double bonds in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Dicarboxylic Acid Derivatives: The compound has been utilized in synthesizing dicarboxylic acid derivatives of [60]fullerene using the Diels–Alder reaction. This process involves generating bis(methylene)butanedioates for fullerocyclohexenedicarboxylates, which are useful for further chemical conversions (Ishida et al., 2000).
- Polymorphism in Bis-Hydrazone Compounds: Studies on polymorphism have been conducted on bis-hydrazone compounds derived from butane-2,3-dione, including a variant with bis(4-chlorophenyl)methylidene, indicating its role in polymorphic behavior and crystal structures (Dwivedi & Das, 2018).
- Conformational Analysis: Research into the conformational aspects of acyclic derivatives, such as 2,3-bis(diphenylmethylene)-1,4-butanedioic acid, has been performed, providing insights into molecular conformation in solid states, relevant to the study of similar compounds (Toda et al., 1996).
Application in Material Science and Catalysis
- Incorporation in Semiconducting Polymers: The compound has been explored for its potential in incorporating stable organic radicals, like the tris(2,4,6-trichlorophenyl)methyl radical series, into pyrrole units. This application is significant for the development of semiconducting polymers with high spin multiplicity (Domingo et al., 2000).
- Corrosion and Scale Inhibitors: Derivatives like 2,3-bis(dihydroxyphosphonyl)-1,4-butanedioic acid have been synthesized and used as corrosion and scale inhibitors, highlighting a practical application in industrial processes (Mikroyannidis, 1987).
Environmental and Analytical Chemistry
- Analysis of Groundwater Contamination: The compound, particularly its derivatives, has been identified in groundwater samples affected by industrial point sources, emphasizing its role in environmental studies and contamination analysis (Frische, Schwarzbauer, & Ricking, 2010).
Propiedades
IUPAC Name |
(2Z,3Z)-2,3-bis[(4-chlorophenyl)methylidene]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O4/c19-13-5-1-11(2-6-13)9-15(17(21)22)16(18(23)24)10-12-3-7-14(20)8-4-12/h1-10H,(H,21,22)(H,23,24)/b15-9-,16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPWVXYRSORXBM-VULZFCBJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=CC2=CC=C(C=C2)Cl)C(=O)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C(=O)O)/C(=C/C2=CC=C(C=C2)Cl)/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
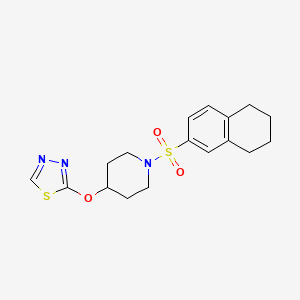
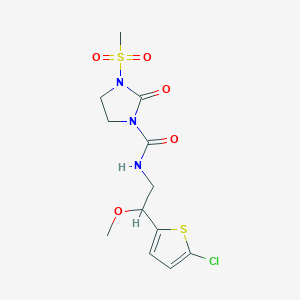
![N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3006972.png)

![8-(2-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3006977.png)
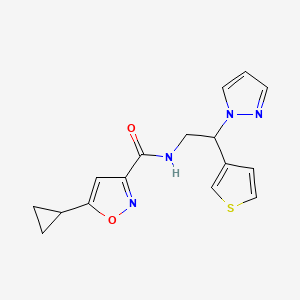
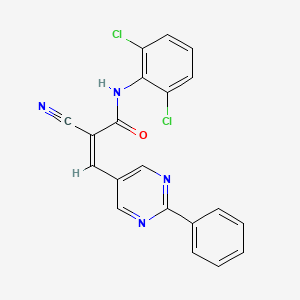
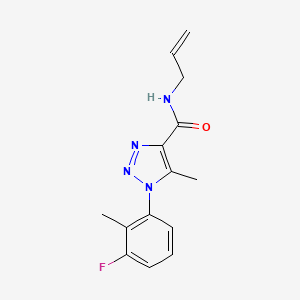


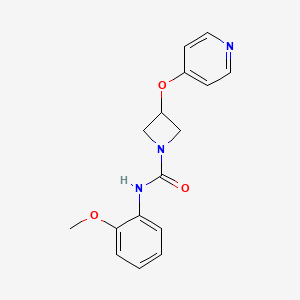
![N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3006986.png)
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide](/img/structure/B3006989.png)
![2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B3006991.png)
